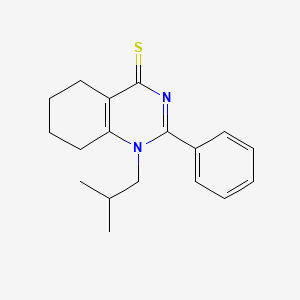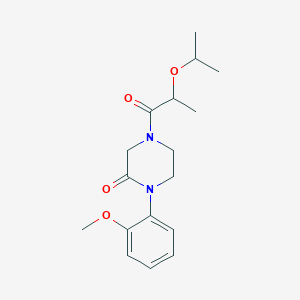
1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, often involves nucleophilic aromatic substitution reactions and can be facilitated by the use of catalysts and specific reagents under controlled conditions. For instance, Ghashang et al. (2013) described an efficient method for preparing hexahydro-1H-quinazolin-2-ones/thiones from aromatic aldehydes, cyclohexanone, and urea or thiourea using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions, highlighting the environmental benefits of this synthesis approach (Ghashang, S. S. Mansoor, & K. Aswin, 2013).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is critical in determining their reactivity and potential biological activity. X-ray crystallography, NMR, and IR spectroscopy are commonly used techniques to elucidate the structure of such compounds. For example, Prabhuswamy et al. (2015) provided detailed characterization and crystal structure analysis of a quinazoline derivative, emphasizing the importance of intramolecular and intermolecular interactions in stabilizing the molecular and crystal structures (Prabhuswamy, Dinesha, K. J. Pampa, G. K. Nagaraja, & N. Lokanath, 2015).
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. For instance, reactions with dimethyl acetylenedicarboxylate (DMAD) and various chlorides have been used to derive substituted derivatives, showcasing the versatility of quinazoline chemistry (Kornicka, Sa̧czewski, & Gdaniec, 2004).
属性
IUPAC Name |
1-(2-methylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-13(2)12-20-16-11-7-6-10-15(16)18(21)19-17(20)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVARPRVKMWGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)


![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)